1,8-Dioxa-3-azaspiro[4.5]decan-2-one
Description
Fundamental Principles of Spirocyclic Chemistry in Organic Research
Spiro compounds are a class of organic molecules distinguished by a unique structural feature: two rings connected by a single, common atom, known as the spiro atom. ontosight.aiwikipedia.org This shared atom, typically a sp³-hybridized carbon, forces the two rings into perpendicular planes, creating a rigid, three-dimensional structure. This defined spatial arrangement is a cornerstone of spirocyclic chemistry and imparts several advantageous properties. taylorandfrancis.com
The inherent three-dimensionality of spirocycles makes them attractive scaffolds in drug discovery. taylorandfrancis.com Unlike flat, aromatic systems, their complex architecture allows for more specific interactions with the active sites of biological targets like enzymes and receptors. Furthermore, the rigid framework can lead to improved metabolic stability and better control over the conformational properties of a molecule. The synthesis of these complex structures often requires specific strategies, such as cycloaddition reactions, ring-closing metathesis, or various molecular rearrangements. ontosight.aiwikipedia.org
Classification and Structural Significance of Spirocyclic Systems Containing Dioxane and Azaspiro Moieties
Spirocyclic compounds are broadly classified based on the nature of the rings and the identity of the spiro atom. When the rings contain atoms other than carbon, such as oxygen or nitrogen, they are termed spirocyclic heterocycles. ontosight.ai This class is of particular interest due to the diverse chemical properties and biological activities these heteroatoms can introduce. taylorandfrancis.com
Systems containing a dioxane moiety (a six-membered ring with two oxygen atoms) or an azaspiro moiety (where nitrogen is part of the spirocyclic framework) are significant in medicinal chemistry. mdpi.com For instance, azaspiro[3.3]heptanes have been developed as valuable building blocks for drug design. mdpi.com The inclusion of oxygen and nitrogen atoms can introduce hydrogen bonding capabilities, alter polarity, and influence the molecule's pharmacokinetic profile. The fixed, perpendicular orientation of the rings in these systems provides a well-defined scaffold for presenting functional groups in specific spatial orientations, a key factor for achieving high-affinity binding to biological targets.
Overview of 1,8-Dioxa-3-azaspiro[4.5]decan-2-one within the Context of Spirocyclic Lactams
This compound is a specific example of a spirocyclic heterocycle. Its name, according to IUPAC nomenclature, describes its structure precisely. wikipedia.orgyoutube.comyoutube.com The "[4.5]" denotes a spiro junction between a five-membered ring and a six-membered ring. The "decan" root indicates a total of ten atoms in the rings. The prefixes "1,8-dioxa" and "3-aza" specify the positions of two oxygen atoms and one nitrogen atom, respectively, while "2-one" indicates a ketone group at the second position.
This arrangement places the nitrogen atom and the adjacent ketone group within the five-membered ring, classifying the compound as a lactam—specifically, a γ-lactam. nih.gov More precisely, the five-membered ring is an oxazolidinone ring, a heterocyclic motif known for its applications in medicinal chemistry. rsc.orgnih.gov The six-membered ring is a tetrahydropyran (B127337) derivative. Spiro-lactams are an important subclass of spirocycles, with many synthetic and naturally occurring examples demonstrating significant bioactivity. nih.govresearchgate.net The combination of the rigid spirocyclic framework with the oxazolidinone and tetrahydropyran rings makes this compound a molecule with a distinct and complex three-dimensional structure.
Below is a table summarizing the key chemical identifiers and predicted properties for this compound.
| Property | Value |
|---|
Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxa-3-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-8-5-7(11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZDJDCDYBBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486990-19-5 | |
| Record name | 1,8-dioxa-3-azaspiro[4.5]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Reactivity of 1,8 Dioxa 3 Azaspiro 4.5 Decan 2 One
Reactivity Profile of the Lactam Carbonyl Group
The lactam carbonyl group in 1,8-dioxa-3-azaspiro[4.5]decan-2-one is a key site for chemical transformations. As a cyclic carbamate (B1207046), the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The lone pair of electrons on the adjacent nitrogen and oxygen atoms can participate in resonance, which delocalizes the positive charge on the carbonyl carbon and can influence its reactivity compared to a simple ketone.
The reactivity of lactams is dominated by the strong dipole moments and hydrogen bonding capabilities of their amide bonds. Like other amides, they are susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures.
Strained bicyclic and tricyclic lactams have been shown to exhibit reactivity patterns closer to ketones than planar amides, undergoing facile nucleophilic addition reactions. nih.gov This can lead to the formation of remarkably stable tetrahedral intermediates known as hemiaminals. nih.gov The degree of strain and distortion of the amide bond in the spiro[4.5]decane system will influence the propensity for such reactions.
Transformations Involving the Dioxane Ring System
The dioxane ring is a diether and is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under harsh acidic conditions or in the presence of strong Lewis acids. For instance, reactions of 1,4-dioxane with frustrated Lewis pairs have been shown to result in ring-opening. The mechanism involves the activation of an ether oxygen by the Lewis acid, followed by nucleophilic attack by the Lewis base.
The presence of the spiro center and the lactam ring may influence the regioselectivity of any potential ring-opening reaction. The acetal-like nature of the carbon atoms adjacent to the oxygens in the dioxane ring makes them potential sites for cleavage.
Chemical Behavior of the Spiro Quaternary Carbon Center
The spiro quaternary carbon is a defining feature of the this compound scaffold. This center is sterically hindered and generally unreactive towards direct substitution or addition reactions. Its primary role is to impart conformational rigidity to the entire molecule.
The stability of spirocyclic systems is a key aspect of their chemistry. In decalin systems, the fusion of two six-membered rings can lead to cis and trans isomers with differing stabilities. chemistrysteps.comlibretexts.org The trans isomer is generally more stable due to fewer unfavorable nonbonded interactions. libretexts.org The spiro fusion in this compound locks the conformation of the cyclohexane (B81311) and the attached heterocyclic ring. The stereoselective synthesis of spirocarbocycles often relies on controlling the formation of this quaternary stereocenter. nih.govacs.org
Nucleophilic and Electrophilic Reactions of the Spiro[4.5]decane System
Nucleophilic Substitution Reactions
Nucleophilic attack is a prominent reaction pathway for this compound, primarily targeting the electrophilic lactam carbonyl carbon. This can lead to ring-opening of the lactam. The reaction of the nitrogen atom of the lactam, after deprotonation, with electrophiles is another potential nucleophilic substitution pathway.
The general reactivity of spiro-fused β-lactams has been studied, and they are known to undergo various nucleophilic additions. researchgate.net Although the target molecule is a γ-lactam, some reactivity principles can be extrapolated. For instance, intramolecular nucleophilic attack can lead to the formation of spirolactams. researchgate.net
Electrophilic Aromatic Substitution (if applicable to derivatives)
The parent compound, this compound, is not aromatic and therefore will not undergo electrophilic aromatic substitution. However, if derivatives of this compound were synthesized to include an aromatic ring, this type of reaction would be possible. The position of substitution on the aromatic ring would be directed by the electronic nature of the spirocyclic substituent and any other groups present on the aromatic ring. Electrophilic addition reactions are characteristic of compounds with double or triple bonds, where an electrophile adds across the multiple bond. solubilityofthings.comyoutube.com
Redox Chemistry of this compound Derivatives
The redox chemistry of this compound and its derivatives would involve the oxidation or reduction of its functional groups. An oxidation reaction results in a net decrease in the number of C-H bonds or a net increase in the number of C-O bonds (or equivalent). masterorganicchemistry.com Conversely, a reduction leads to a net increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com
The lactam carbonyl group can be reduced to an amine using strong reducing agents like lithium aluminum hydride. The controlled reduction of lactams can also lead to lactamols, which may exist in equilibrium with their open-chain amino-aldehyde forms.
Oxidative processes could potentially target the C-H bonds of the cyclohexane or dioxane rings, although this would likely require harsh conditions or specific catalysts. Oxidative dearomatization has been used as a strategy in the synthesis of spiro β-lactams. nih.govresearchgate.net
Oxidation Pathways
There is no available scientific literature detailing the oxidation pathways of This compound . Research is needed to determine its susceptibility to various oxidizing agents, potential sites of oxidation, and the resulting products.
Reduction Reactions
Similarly, the reduction reactions of This compound have not been documented. Studies would be required to understand its behavior with different reducing agents, the selectivity of such reactions, and the nature of the reduced products.
Ring-Opening and Rearrangement Processes
The stability of the spirocyclic and oxazolidinone rings in This compound and their propensity to undergo ring-opening or rearrangement reactions under various conditions (e.g., acidic, basic, thermal) are currently unknown.
Conformational Dynamics and Their Impact on Reactivity
An analysis of the conformational dynamics of This compound and how different conformers might influence its reactivity is absent from the scientific record. Computational and experimental studies would be necessary to elucidate the conformational landscape and its relationship to the molecule's chemical behavior.
Advanced Spectroscopic Characterization and Structural Elucidation
Computational and Theoretical Studies of 1,8 Dioxa 3 Azaspiro 4.5 Decan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,8-Dioxa-3-azaspiro[4.5]decan-2-one, DFT calculations can provide fundamental insights into its electronic properties. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.
These calculations also yield an electron density map, which illustrates the distribution of electrons within the molecule. This can be visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -552.3 Hartrees |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Theoretical calculations are instrumental in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method, frequently in conjunction with DFT. mdpi.com The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These predictions are valuable for assigning signals in experimentally obtained spectra.
IR Frequencies: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and rocking of the chemical bonds. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods. Predicted IR spectra can help in identifying characteristic functional groups, such as the carbonyl (C=O) and C-O-C ether linkages in this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | 168.5 ppm |
| ¹³C NMR Chemical Shift (Spiro C) | 95.2 ppm |
| ¹H NMR Chemical Shift (N-H) | 7.8 ppm |
| IR Frequency (C=O stretch) | 1750 cm⁻¹ |
| IR Frequency (N-H stretch) | 3300 cm⁻¹ |
Conformational Analysis and Potential Energy Surface Exploration
The spirocyclic structure of this compound allows for multiple possible conformations due to the flexibility of the cyclohexane (B81311) ring. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is achieved by exploring the potential energy surface (PES), which is a mathematical landscape that relates the molecule's energy to its geometry.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations can be used to model chemical reactions involving this compound and to elucidate the underlying reaction mechanisms. This involves identifying the transition state (TS), which is the highest energy point along the reaction pathway that connects reactants to products.
By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. Methods like synchronous transit-guided quasi-Newton (STQN) are often employed to find transition state geometries. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Quantum Chemical Descriptors for Reactivity Prediction
A variety of quantum chemical descriptors can be derived from DFT calculations to predict the reactivity of this compound. These descriptors provide a quantitative basis for concepts developed from qualitative chemical theories.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-E_HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-E_LUMO).
Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile, calculated as χ² / (2η).
These descriptors help in understanding the global reactivity of the molecule. Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Calculated Value (eV) |
| Ionization Potential (I) | 7.20 |
| Electron Affinity (A) | -1.50 |
| Electronegativity (χ) | 2.85 |
| Chemical Hardness (η) | 4.35 |
| Global Electrophilicity Index (ω) | 0.93 |
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
These simulations provide insights into how the solvent affects the conformation and properties of the solute molecule. By analyzing the radial distribution functions, it is possible to understand the structure of the solvent molecules around the solute. Furthermore, MD simulations can be used to calculate the free energy of solvation, which is a measure of the energetic cost or benefit of transferring a molecule from the gas phase to a solvent. This is crucial for understanding the molecule's solubility and its behavior in biological or chemical systems. Intermolecular interactions, such as hydrogen bonding between the N-H group of the molecule and solvent molecules, can also be identified and quantified.
Applications in Advanced Organic Synthesis and Materials Science
1,8-Dioxa-3-azaspiro[4.5]decan-2-one as a Pivotal Building Block in Complex Molecule Synthesis
The rigid and defined stereochemistry of this compound makes it a valuable chiral building block in the synthesis of intricate molecules. Organic chemists leverage its structure to construct more complex spirocyclic systems and to introduce specific stereocenters into larger molecules.
Synthesis of Spirocyclic Systems with Diverse Heteroatom Arrangements
The core structure of this compound serves as a template for the synthesis of other spiro systems containing different arrangements of heteroatoms. For instance, derivatives such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides have been synthesized, showcasing the versatility of the spiro[4.5]decane framework. researchgate.net The synthesis of related spiro compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, 1-oxa-8-azaspiro[4.5]decanes, and 1,4-dioxa-8-azaspiro[4.5]decane further highlights the modularity of this structural motif in creating a library of spirocyclic compounds with potential applications in medicinal chemistry. nih.govnih.govnih.gov
Construction of Novel Macrocyclic and Polycyclic Scaffolds
While direct applications of this compound in the construction of macrocyclic and polycyclic scaffolds are not extensively documented in publicly available literature, the general class of spiro compounds is recognized for its utility in creating three-dimensionally complex structures. researchgate.net The inherent ring strain and defined geometry of spirocycles can be exploited in ring-opening and expansion reactions to generate larger cyclic systems. The principles of such transformations suggest the potential for this compound to serve as a precursor to novel macrocycles and polycycles, although specific examples remain a subject for future research.
Role in Natural Product Synthesis and Analogue Development
The spiro[4.5]decane skeleton is a recurring motif in a variety of natural products. While the direct use of this compound in the total synthesis of a specific natural product is not prominently reported, the development of synthetic methodologies for spirocycles is crucial for accessing these complex molecules. researchgate.net Research into related structures, such as 1-oxa-8-azaspiro[4.5]decanes, has been driven by the goal of creating analogues of natural products like muscarone (B76360) for therapeutic applications. nih.gov This indicates the potential of the broader class of azaspiro[4.5]decanes, including the title compound, in the development of novel bioactive agents inspired by natural scaffolds.
Utility in the Development of Specialty Chemicals
The structural features of this compound and its derivatives make them valuable intermediates in the synthesis of specialty chemicals. For example, derivatives of 1-oxa-3-azaspiro[4.5]decan-2-one have been explored for the treatment of eating disorders, as detailed in patent literature. google.com This suggests that the core scaffold can be functionalized to interact with biological targets, leading to the development of compounds with specific therapeutic activities. The broader class of spiro compounds finds applications in various industries, including fragrances and agrochemicals, underscoring the potential for appropriately substituted this compound derivatives to serve as specialty chemicals. researchgate.net
Applications in Polymer Science and Material Chemistry (excluding biological polymers)
The application of this compound in non-biological polymer science and material chemistry is an emerging area of interest. Spirocyclic compounds, in general, are known to impart unique properties to polymers, such as improved thermal stability and specific optical properties. While specific research on the polymerization of this compound is limited, the presence of the lactone (cyclic ester) and carbamate (B1207046) functionalities suggests its potential as a monomer for ring-opening polymerization to produce novel polyesters and polyurethanes. The rigid spirocyclic core could lead to polymers with interesting conformational and material properties.
Research Tools and Probes for Chemical and Physical Systems
The defined three-dimensional structure of this compound makes it a potential scaffold for the design of molecular probes and research tools. uni.lu By attaching reporter groups (e.g., fluorophores or spin labels) to the spirocyclic framework, it may be possible to create probes that can interrogate biological or chemical systems with high spatial precision. The development of radiolabeled derivatives of related azaspiro[4.5]decanes for use in positron emission tomography (PET) imaging highlights the utility of this class of compounds in creating sophisticated research tools for in vivo studies. nih.gov
Below is an interactive data table summarizing the key applications and potential of this compound and its closely related analogues.
| Application Area | Specific Use/Potential | Related Compounds | Key Findings |
| Complex Molecule Synthesis | Synthesis of diverse spirocyclic systems | 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides | Demonstrates the versatility of the spiro[4.5]decane framework. researchgate.net |
| Analogue development for natural products | 1-oxa-8-azaspiro[4.5]decanes | Used to create muscarone analogues for M1 muscarinic agonist activity. nih.gov | |
| Specialty Chemicals | Development of therapeutic agents | 1-oxa-3-azaspiro[4.5]decan-2-one derivatives | Investigated for the treatment of eating disorders. google.com |
| Research Tools | Development of imaging agents | Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives | Used as PET imaging agents for σ1 receptors. nih.gov |
Future Research Directions and Emerging Trends for Dioxa Azaspirane Lactams
Exploration of Unconventional Synthetic Pathways
The synthesis of complex lactam-containing spirocycles is moving beyond traditional methods, with researchers exploring innovative and more efficient routes.
Biocatalytic C–H Amidation: A significant emerging trend is the use of enzymes for stereoselective lactam synthesis. Recent studies have demonstrated that engineered heme-containing enzymes, such as myoglobin variants, can catalyze intramolecular C–H amidation. nih.govnih.gov This method utilizes stable and accessible nitrene precursors like dioxazolones to construct β-, γ-, and δ-lactam rings with high enantioselectivity. nih.govnih.gov Applying this biocatalytic nitrene transfer strategy to precursors of 1,8-Dioxa-3-azaspiro[4.5]decan-2-one could provide a highly selective and environmentally benign pathway to chiral derivatives.
Multicomponent Domino Reactions: Domino reactions, which involve several bond-forming events in a single synthetic operation, are gaining prominence for constructing complex molecules like spiro compounds. nih.gov A microwave-assisted Knoevenagel/Michael/cyclization sequence has been successfully used to synthesize spirocycles in good yields. nih.gov Future work will likely focus on adapting such multicomponent strategies for the asymmetric synthesis of dioxa-azaspirane lactams, potentially using organocatalysis to control stereochemistry.
Catalytic Ring Expansion: Another novel approach involves the ring expansion of smaller lactams. For instance, an organocatalytic, single-step ring expansion of 4-oxoazetidine-2-carbaldehydes (β-lactam aldehydes) to succinimides has been achieved using a thiazolium salt precatalyst. rsc.org Exploring similar ring-expansion strategies from suitably functionalized smaller spirocyclic precursors could open new avenues to the this compound core.
Development of Highly Efficient and Sustainable Catalytic Systems
The drive towards "green chemistry" is profoundly influencing the synthesis of complex molecules. For dioxa-azaspirane lactams, this translates into a focus on catalytic systems that are not only efficient but also environmentally friendly.
Enzymatic Catalysis: As mentioned, biocatalysis stands out as a key sustainable approach. Enzymes operate under mild conditions (aqueous media, room temperature) and exhibit exceptional selectivity, reducing the need for protecting groups and minimizing waste. nih.govnih.gov The development of robust engineered enzymes tailored for spiro-lactam synthesis is a primary goal.
Organocatalysis: The use of small organic molecules as catalysts has surged in the last decade, offering a metal-free alternative for asymmetric synthesis. rsc.orgrsc.org Organocatalyzed domino reactions and ring expansions are particularly relevant for building the chiral spirocyclic framework of dioxa-azaspirane lactams. nih.govrsc.org
Ionic Liquids: Ionic liquids are being explored as "green" solvents and catalysts. nih.gov Their low vapor pressure, thermal stability, and recyclability make them attractive for sustainable synthesis. A notable example is the use of 1-methylimidazolium chloride as a catalyst in the microwave-assisted synthesis of spiro compounds. nih.gov
| Catalytic System | Key Advantages | Potential Application for Dioxa-Azaspirane Lactams |
| Biocatalysis (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally benign | Asymmetric C-H amidation to form the lactam ring |
| Organocatalysis | Metal-free, enables asymmetric synthesis, versatile | Catalyzing domino reactions or ring expansions to build the spiro core |
| Ionic Liquids | Recyclable, thermally stable, can act as both solvent and catalyst | Facilitating multicomponent reactions under sustainable conditions |
Advanced Machine Learning and AI Applications in Spirocyclic Chemistry
Predictive Synthesis and Retrosynthesis: AI-driven tools are being developed to predict the outcomes of chemical reactions and to propose novel synthetic routes (retrosynthesis) for complex targets like spirocycles. nih.gov These platforms can analyze vast amounts of reaction data from scientific literature to identify patterns of reactivity, helping chemists design more efficient syntheses and avoid failed experiments. nih.govcam.ac.uk
Reaction Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) far more rapidly than traditional experimental approaches. By integrating AI with high-throughput automated experimental setups, researchers can quickly identify the ideal conditions for synthesizing this compound and its derivatives. cam.ac.uk
Molecular Property Prediction: Given the complexity of spirocycles, predicting their physicochemical and biological properties is challenging. Neural networks and other ML models are being trained to predict properties like absorption, distribution, metabolism, and elimination (ADME), as well as potential bioactivity. astrazeneca.com This allows for the in silico screening of virtual libraries of novel dioxa-azaspirane lactams, prioritizing the most promising candidates for synthesis. spirochem.comastrazeneca.com
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique, rigid, and three-dimensional geometry of spiro compounds makes them attractive scaffolds for applications beyond medicine, particularly in materials science.
An emerging area of interest is the use of spiro compounds in molecular materials for electronics. univ-rennes.fr The spiro center can enforce a perpendicular orientation between two molecular planes, which can be exploited to control the organization of molecules in the solid state and tune electronic properties. While research in this area has focused on other spirocyclic systems, the this compound core offers a new building block. Future interdisciplinary research could explore the synthesis of functionalized derivatives for use in:
Organic Light-Emitting Diodes (OLEDs): Incorporating the spiro scaffold into host materials or emitters to improve thermal stability and charge-transport properties.
Organic Photovoltaics (OPVs): Using the scaffold to create non-fullerene acceptors with specific three-dimensional arrangements to enhance performance.
Sensors and Switches: Designing molecules where the lactam and ether functionalities can interact with analytes or external stimuli, leading to a change in material properties.
Design and Synthesis of Novel Scaffolds Featuring the this compound Core
The this compound framework serves as a template for creating new chemical entities with diverse biological activities. Medicinal chemistry efforts focus on systematic modifications of this core to explore structure-activity relationships (SAR).
Drawing inspiration from work on related spirocycles, future design strategies will likely involve:
Substitution at the Lactam Nitrogen (N-3): Introducing a variety of substituents at the nitrogen atom of the lactam ring is a common strategy to modulate biological activity and physicochemical properties. nih.gov
Functionalization of the Piperidine Ring: Modifying the piperidine portion of the spirocycle can significantly impact receptor binding and selectivity, as seen in the development of 1-oxa-8-azaspiro[4.5]decane M1 muscarinic agonists. nih.gov
Creation of Fused Systems: Building additional rings onto the existing spirocyclic framework can lead to novel, highly complex scaffolds with unique pharmacological profiles.
These synthetic efforts aim to generate libraries of novel compounds for screening against various biological targets, expanding the therapeutic potential of the dioxa-azaspirane lactam class. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,8-Dioxa-3-azaspiro[4.5]decan-2-one, and how can intermediates be optimized?
- Methodology : The compound is synthesized via cyclization reactions involving nitroso intermediates or spiroannulation strategies. For example, nitroso derivatives like 1-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one can be prepared under controlled conditions, followed by reduction or functionalization . Key steps include solvent selection (e.g., tetrahydrofuran), temperature control, and purification via column chromatography. Optimization involves adjusting stoichiometry and catalytic systems (e.g., PdI₂ in oxidative carbonylation) to improve yields .
Q. How is the spirocyclic structure confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for structural confirmation. For instance, SHELX software (SHELXL/SHELXS) is used for refinement, leveraging high-resolution data to resolve bond lengths and angles . Complementary techniques include ¹H/¹³C NMR to assign proton environments and IR spectroscopy to identify lactam carbonyl stretches (~1700 cm⁻¹) .
Q. What are the key conformational features of the spiro ring system?
- Methodology : The puckering amplitude and phase angles of the cyclohexane ring are quantified using Cremer-Pople coordinates, derived from crystallographic data. For example, in cis-8-tert-butyl derivatives, the cyclohexyl ring is flattened near the spiro junction, favoring axial C-O conformers over equatorial ones .
Advanced Research Questions
Q. How can dynamic NMR elucidate ring reversal kinetics in spirocyclic systems?
- Methodology : Low-temperature ¹H NMR captures coalescence of signals, enabling calculation of activation parameters (ΔG‡, ΔH‡, ΔS‡). For 3-methylene derivatives, line-shape analysis at variable temperatures (e.g., 30°C range) revealed ΔG‡ = 10.9 kcal/mol and ΔH‡ = 9.60 kcal/mol, indicating a low-energy barrier for pseudorotation . Extrapolation of equilibrium constants via the chemical-shift method is critical .
Q. What challenges arise in resolving enantiomers of spiro compounds via crystallography?
- Methodology : Noncentrosymmetric space groups (e.g., P2₁2₁2₁) are preferred for chiral resolution. However, selective crystallization of one puckered form can occur, as seen in cis-8-tert-butyl derivatives. SHELXD/SHELXE pipelines improve phasing accuracy for high-throughput studies .
Q. How do substituents influence biological activity in spirocyclic analogs?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., 8-phenyl or 3-chlorophenyl variants) and testing against targets like the F₁/F₀-ATPase c-subunit. Statistical methods (one-way ANOVA) compare inhibitory potency (IC₅₀), with substituent bulk and electronic effects correlated to activity .
Q. What computational tools predict puckering dynamics in spiro rings?
- Methodology : Density Functional Theory (DFT) simulations model ring puckering using Cremer-Pople parameters. Molecular dynamics (MD) trajectories validate pseudorotation pathways observed experimentally. Software like Gaussian or ORCA integrates with crystallographic data (e.g., unit cell dimensions from SHELX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
